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Compound of Interest

Compound Name:
Methyl 2-fluoro-5-

(trifluoromethyl)benzoate

Cat. No.: B1317738 Get Quote

An In-depth Technical Guide to Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Foreword: Unveiling a Key Building Block in Modern
Drug Discovery
To the researchers, chemists, and pioneers in drug development, this document serves as a

technical guide to Methyl 2-fluoro-5-(trifluoromethyl)benzoate. This compound is more than

just a catalog chemical; it is a strategically designed building block embodying several critical

features sought after in modern medicinal chemistry. The presence of both a fluorine atom and

a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment,

offering a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of

lead compounds. This guide moves beyond a simple recitation of data, aiming to provide a

deeper understanding of its properties, synthesis, and strategic applications, empowering you

to leverage its full potential in your research endeavors.

Core Molecular Profile and Physicochemical
Properties
Methyl 2-fluoro-5-(trifluoromethyl)benzoate is a substituted aromatic ester. Its structural

features are pivotal to its utility, particularly the ortho-fluoro group which can influence

conformation and intramolecular interactions, and the para-trifluoromethyl group, a well-
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established bioisostere for groups like chlorine and a powerful modulator of lipophilicity and

metabolic stability.[1]

Chemical Identity
IUPAC Name: methyl 2-fluoro-5-(trifluoromethyl)benzoate[2]

CAS Number: 556112-92-6[2][3][4]

Molecular Formula: C₉H₆F₄O₂[3]

InChI Key: UAEUYKATVUSDCK-UHFFFAOYSA-N[2]

Canonical SMILES: COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F[2]

Physicochemical Data Summary
The following table summarizes the key physical and computed properties of the molecule.

These parameters are fundamental for designing experimental conditions, from reaction setups

to formulation and ADME studies.

Property Value Source

Molecular Weight 222.14 g/mol [2][3]

Boiling Point 216.4 ± 40.0 °C at 760 mmHg [4]

Density 1.3 ± 0.1 g/cm³ [4]

XLogP3 (Lipophilicity) 2.7 [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 2 [2]

Topological Polar Surface Area 26.3 Å² [2]

Exact Mass 222.03039208 Da [2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.mdpi.com/1420-3049/30/14/3009
https://www.benchchem.com/product/b1317738?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=117944
https://www.chemsrc.com/en/cas/556112-92-6_522494.html
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=117944
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=117944
https://www.chemsrc.com/en/cas/556112-92-6_522494.html
https://www.chemsrc.com/en/cas/556112-92-6_522494.html
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-_trifluoromethyl_benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The calculated XLogP3 value of 2.7 indicates a moderate lipophilicity. The trifluoromethyl group

is a significant contributor to this property, often enhancing a molecule's ability to permeate

biological membranes—a critical factor in drug design.[1]

Synthesis Pathway: A Strategic Approach
A robust and scalable synthesis is paramount for the utility of any chemical building block.

While numerous specific adaptations exist, a common and reliable method for preparing

Methyl 2-fluoro-5-(trifluoromethyl)benzoate is via the esterification of its corresponding

carboxylic acid precursor, 2-fluoro-5-(trifluoromethyl)benzoic acid.

Recommended Protocol: Fischer-Speier Esterification
This classic acid-catalyzed esterification is a cost-effective and straightforward method suitable

for bench-scale synthesis. The causality behind this choice lies in its simplicity and the use of

readily available, inexpensive reagents.

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-

(trifluoromethyl)benzoic acid (1.0 eq).

Solvent and Catalyst: Add an excess of methanol (CH₃OH), which serves as both a reactant

and the solvent (approx. 10-20 eq). Add a catalytic amount of concentrated sulfuric acid

(H₂SO₄, approx. 0.1-0.2 eq).

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours.

The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The mechanism involves protonation of the

carbonyl oxygen by the sulfuric acid, which activates the carbonyl carbon for nucleophilic

attack by methanol.

Workup and Quenching: After completion, cool the reaction mixture to room temperature.

Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium

bicarbonate (NaHCO₃) until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its good

solvency for the product and its immiscibility with the aqueous layer.

Purification: Combine the organic layers, wash with brine to remove residual water, and dry

over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent

in vacuo. The resulting crude product can be purified by flash column chromatography on

silica gel to yield the final product.

Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Fischer-Speier esterification process.
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Caption: Fischer-Speier esterification workflow.

Spectroscopic and Analytical Profile
Characterization is a cornerstone of chemical synthesis. For a researcher using this molecule,

understanding its expected spectral signature is crucial for confirming its identity and purity.
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Technique Expected Features

¹H NMR

~3.9 ppm (s, 3H): The sharp singlet corresponds

to the methyl ester protons (-OCH₃).~7.5-8.2

ppm (m, 3H): A complex multiplet region for the

three aromatic protons. The coupling patterns

will be influenced by both fluorine-proton (³JH-F,

⁴JH-F) and proton-proton (³JH-H, ⁴JH-H)

coupling.

¹³C NMR

~53 ppm: Methyl ester carbon.~115-135 ppm:

Aromatic carbons. The carbon attached to the

fluorine will show a large one-bond coupling

constant (¹JC-F), and the trifluoromethyl carbon

will appear as a quartet due to coupling with the

three fluorine atoms. Other aromatic carbons

will show smaller C-F couplings.~123 ppm (q,

¹JC-F ≈ 272 Hz): Trifluoromethyl carbon.~160

ppm (d, ¹JC-F ≈ 250 Hz): Carbon bearing the

fluorine atom.~165 ppm: Ester carbonyl carbon.

¹⁹F NMR

Two distinct signals are expected:One for the

aromatic fluorine atom.One for the

trifluoromethyl (-CF₃) group.

IR Spectroscopy

~1730 cm⁻¹ (strong): Carbonyl (C=O) stretch of

the ester.~1250-1100 cm⁻¹ (strong): C-F

stretching vibrations from both the Ar-F and CF₃

groups.~3000-3100 cm⁻¹ (weak): Aromatic C-H

stretching.

Mass Spec (EI)

m/z 222: Molecular ion (M⁺).m/z 191: Loss of

methoxy group (-OCH₃).m/z 163: Loss of ester

group (-COOCH₃).

Applications in Drug Development and Medicinal
Chemistry
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The true value of Methyl 2-fluoro-5-(trifluoromethyl)benzoate lies in its application as a

scaffold or intermediate in the synthesis of pharmacologically active agents. The trifluoromethyl

group is one of the most important fluorinated moieties in pharmaceuticals, prized for its ability

to increase lipophilicity and metabolic stability.[1]

Role as a Bioisostere and Metabolic Blocker
The -CF₃ group serves as an effective bioisostere for a methyl group or a chlorine atom, but

with profoundly different electronic properties.[1] Its strong electron-withdrawing nature can

significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.

Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly

resistant to metabolic degradation (e.g., oxidative metabolism by Cytochrome P450 enzymes),

which can increase a drug's half-life and bioavailability.[1][5]

Strategic Use in Fragment-Based Drug Discovery
(FBDD)
This molecule is an ideal candidate for FBDD. It can be used to probe interactions in a protein's

binding pocket, with subsequent chemical elaboration of the ester group into amides or other

functionalities to optimize binding affinity and selectivity.

Fragment Library Drug Discovery Workflow

Methyl 2-fluoro-5-(trifluoromethyl)benzoate Fragment Screening
(NMR, X-ray, SPR) Initial Hit Identified Structure-Guided

Chemical Elaboration
Optimized Lead

Compound

Click to download full resolution via product page

Caption: Role in Fragment-Based Drug Discovery.

Safety, Handling, and Storage
As a Senior Application Scientist, I must stress that proper laboratory safety protocols are non-

negotiable. While a specific, verified Safety Data Sheet (SDS) for this exact compound should
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always be consulted, the following guidance can be inferred from structurally related chemicals.

[6][7][8]

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.

Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[7]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

First Aid:

Skin Contact: Immediately wash with plenty of soap and water.[6]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[6]

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[8]

Laboratory Safety Workflow
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Caption: General laboratory safety workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

